

Performance evaluation of different EPDM grades in sealing applications

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Compound of Interest

Compound Name:

Ethylene/propylene/diene
terpolymer

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B3182867

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A Comparative Guide to EPDM Grades in Sealing Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of different Ethylene Propylene Diene Monomer (EPDM) grades in sealing applications. The information presented is supported by experimental data to assist in material selection for critical research and development environments.

Key Performance Indicators of EPDM Grades

The suitability of an EPDM grade for a specific sealing application is determined by a range of performance characteristics. The primary distinction between EPDM grades lies in their curing system: sulfur-cured and peroxide-cured. These curing methods significantly influence the final properties of the elastomer. Further differentiation arises from the type of diene monomer used, the Mooney viscosity, and the type and loading of fillers such as carbon black and silica.

Data Summary

The following tables summarize the key performance differences between sulfur-cured and peroxide-cured EPDM, as well as the general effects of different fillers.



Property	Sulfur-Cured EPDM	Peroxide-Cured EPDM	Primary Influencing Factor
Maximum Service Temperature	~120°C (250°F)[1][2]	~150°C (300°F)[1][2]	Curing System
Compression Set Resistance	Good	Excellent[2]	Curing System
Tensile Strength	Higher[1][2]	Lower	Curing System
Tear Strength	Higher[1][2]	Lower	Curing System
Chemical Resistance	Good	Excellent[2]	Curing System
Resistance to Aging & Ozone	Good	Excellent[2]	Curing System
Cost	Lower	Higher	Curing System

Filler Type	Effect on Mechanical Properties	
Carbon Black Increases tensile strength, tear resis hardness. Provides UV resistance.[3		
Silica	Significantly increases tensile strength and elongation at break. Can provide higher reinforcement than carbon black.[3]	

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below. These protocols are based on internationally recognized ASTM standards.

Compression Set (ASTM D395)

This test measures the ability of an elastomeric material to return to its original thickness after being subjected to prolonged compressive stress at a specific temperature. A lower compression set value indicates better sealing performance over time.



Methodology:

- Specimen Preparation: Cylindrical discs of the EPDM material are molded or cut to specified dimensions.
- Initial Thickness Measurement: The initial thickness of each specimen is measured.
- Compression: The specimens are placed in a compression device between two parallel plates. Spacers are used to apply a constant deflection, typically 25% of the original thickness.
- Heat Aging: The compressed specimens are placed in an oven at a specified temperature (e.g., 100°C or 150°C) for a set duration (e.g., 22 or 70 hours).
- Recovery: After the aging period, the specimens are removed from the fixture and allowed to cool at room temperature for 30 minutes.
- Final Thickness Measurement: The final thickness of the specimens is measured.
- Calculation: The compression set is calculated as a percentage of the initial deflection.

Tensile Strength and Elongation (ASTM D412)

This test determines the force required to stretch a rubber specimen until it breaks (tensile strength) and the extent to which it can be stretched before breaking (elongation).

Methodology:

- Specimen Preparation: Dumbbell-shaped specimens are cut from a sheet of the EPDM material using a die.[5][6][7]
- Gage Marks: Two marks are placed on the narrow section of the specimen at a specified distance apart.
- Testing Machine: The specimen is mounted in the grips of a tensile testing machine.
- Stretching: The grips are moved apart at a constant rate (typically 500 mm/min) until the specimen ruptures.



- Data Recording: The force at the moment of rupture and the distance between the gage marks at that point are recorded.
- Calculation: Tensile strength is calculated by dividing the maximum force by the original cross-sectional area of the specimen. Elongation is the percentage increase in the distance between the gage marks at rupture compared to the initial distance.

Tear Strength (ASTM D624)

This test measures the resistance of an elastomer to the growth of a cut or nick when under tension.

Methodology:

- Specimen Preparation: Specimens are prepared in one of several specified shapes (e.g., crescent, angle, or trouser) with a pre-cut nick.[8][9]
- Testing Machine: The specimen is mounted in the grips of a tensile testing machine.
- Tearing: The grips are moved apart at a constant rate, causing the tear to propagate from the nick.
- Data Recording: The force required to propagate the tear is recorded.
- Calculation: Tear strength is expressed as the force per unit of the specimen's thickness.

Chemical Resistance (ASTM D471)

This test evaluates the effect of liquids on the physical properties of rubber.

Methodology:

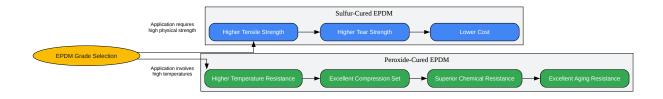
- Specimen Preparation: Specimens of a standard size and shape are prepared.
- Initial Measurements: The initial mass, volume, and hardness of the specimens are measured.



- Immersion: The specimens are immersed in the test liquid in a closed container for a specified time and at a controlled temperature.[10][11]
- Final Measurements: After immersion, the specimens are removed, cleaned, and their final mass, volume, and hardness are measured.
- Evaluation: The percentage change in mass, volume, and hardness are calculated to determine the material's resistance to the liquid.[10]

Visualizations

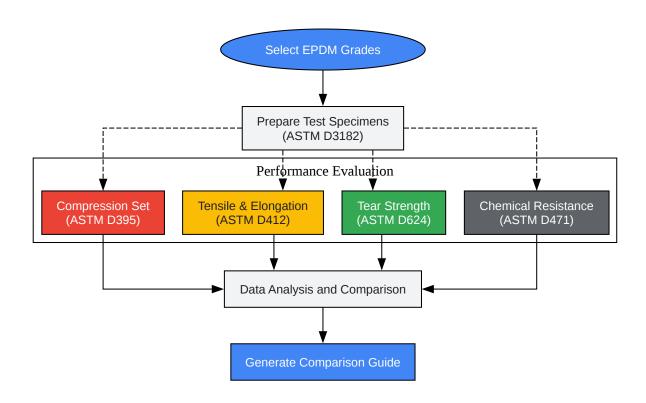
The following diagrams illustrate key concepts and workflows related to the performance evaluation of EPDM grades.



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Caption: Comparison of Sulfur-Cured and Peroxide-Cured EPDM Properties.





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Caption: Experimental Workflow for EPDM Performance Evaluation.

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